tert-Butyl sulfamoylcarbamate

説明

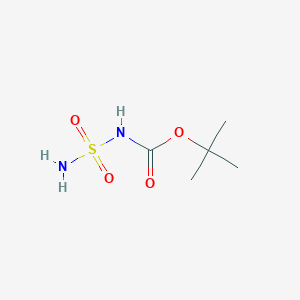

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-sulfamoylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O4S/c1-5(2,3)11-4(8)7-12(6,9)10/h1-3H3,(H,7,8)(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCQASPMIALUEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443987 | |

| Record name | tert-Butyl sulfamoylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148017-28-1 | |

| Record name | 1,1-Dimethylethyl N-(aminosulfonyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148017-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl sulfamoylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(aminosulfonyl)-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tert Butyl Sulfamoylcarbamate and Its Derivatives

Strategic Synthesis from Chlorosulfonyl Isocyanate (CSI) Precursors

The most direct and widely utilized method for synthesizing sulfamoylcarbamates involves the highly reactive reagent, chlorosulfonyl isocyanate (CSI). wikipedia.org CSI is a powerful electrophile, featuring two reactive sites: the carbon of the isocyanate group and the sulfur of the chlorosulfonyl group. wikipedia.orgtcichemicals.com

The fundamental reaction for producing tert-butyl sulfamoylcarbamate involves the addition of tert-butanol (B103910) to chlorosulfonyl isocyanate. jocpr.com Compounds that contain active hydrogen atoms, such as alcohols, react readily with CSI, typically at the isocyanate group first. orgsyn.orgwpmucdn.com

The mechanism proceeds as follows:

Nucleophilic Attack: The oxygen atom of the tert-butanol acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group in CSI.

Intermediate Formation: This attack leads to the formation of an unstable intermediate, tert-butyl N-chlorosulfonylcarbamate.

Ammonolysis/Final Step: To arrive at the final sulfamoylcarbamate, the chlorosulfonyl group would typically be reacted with ammonia (B1221849) or an amine. However, for the parent this compound, the synthesis is often adapted. A common procedure involves reacting CSI with tert-butanol to form the key intermediate, which is then used to react with other nucleophiles like primary amines to generate N-substituted derivatives. jocpr.com In the synthesis of the title compound itself, the reaction is essentially the trapping of the sulfamoyl chloride intermediate formed from CSI.

The high reactivity of CSI makes it an efficient reagent, but it also necessitates the use of inert solvents like chlorocarbons or acetonitrile (B52724) to prevent unwanted side reactions. wikipedia.org

Maximizing the yield and purity of this compound requires careful control over reaction conditions. Key parameters include temperature, solvent, and the management of byproducts.

A representative procedure involves dissolving chlorosulfonyl isocyanate in an anhydrous solvent such as methylene (B1212753) chloride and cooling the solution to 0°C. jocpr.com Tert-butanol, dissolved in the same solvent, is then added slowly to the cooled CSI solution. jocpr.com Maintaining a low temperature is crucial to control the exothermic nature of the reaction. orgsyn.org After the initial addition, a base like triethylamine (B128534) is often added to the reaction mixture. jocpr.com The base serves as a scavenger for the hydrogen chloride (HCl) that is implicitly formed, driving the reaction towards the product and preventing potential acid-catalyzed decomposition of the product. jocpr.com These controlled conditions typically lead to excellent yields of the desired carbamoylsulfamide product. jocpr.com

| Parameter | Optimized Condition | Rationale |

| Temperature | 0°C to room temperature | Controls the exothermic reaction and minimizes side products. jocpr.com |

| Solvent | Anhydrous Dichloromethane (B109758) | Inert solvent that prevents reaction with the highly reactive CSI. wikipedia.orgjocpr.com |

| Reagents | Chlorosulfonyl Isocyanate, tert-Butanol | Direct precursors for the target molecule's backbone. jocpr.com |

| Base | Triethylamine | Neutralizes HCl byproduct, driving the reaction to completion. jocpr.com |

Alternative and Complementary Synthetic Approaches

While the CSI method is prevalent, alternative strategies offer pathways that avoid this highly reactive reagent or allow for different substitution patterns. These methods often build the molecule from sulfamoyl chloride or other sulfonamide derivatives.

An alternative route involves the use of sulfamoyl chloride as a key building block. Sulfamoyl chloride can be synthesized from chlorosulfonyl isocyanate and formic acid. chemicalbook.com This stable, crystalline solid can then be reacted with various nucleophiles. tcichemicals.com In a hypothetical synthesis of this compound, one could react sulfamoyl chloride with a suitable tert-butoxycarbonyl-containing nucleophile.

Another approach starts with pre-existing sulfonamides. The synthesis of sulfonamides is a well-established field, often involving the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. researchgate.neticm.edu.pl These sulfonamide derivatives can then undergo further functionalization. For instance, a primary sulfonamide could be N-acylated with a reagent like di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under appropriate catalytic conditions to install the tert-butoxycarbonyl group, yielding the target sulfamoylcarbamate structure. The synthesis of various sulfonamide derivatives has been explored extensively, providing a rich platform for creating complex structures. nih.govresearchgate.net

Modern synthetic chemistry continually seeks milder, more efficient, and more versatile reagents and catalysts. In the realm of sulfonamide and sulfamate (B1201201) synthesis, several innovations are noteworthy.

Fluorosulfate Chemistry: A novel strategy avoids the use of chlorosulfonyl isocyanate or sulfamoyl chlorides by employing fluorosulfates as electrophiles to construct the sulfamate core. nih.govorganic-chemistry.org This method, when combined with amides, allows for the synthesis of a diverse set of N-acyl sulfamates under mild conditions. nih.gov

Visible-Light Activation: Photocatalysis has emerged as a powerful tool. Some methods describe the use of metal-free photocatalysts, such as Eosin Y, to activate sulfamoyl chlorides for addition to alkenes under blue light, showcasing a green and practical methodology. nih.gov

Novel Sulfinylamines: The development of new reagents like N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) provides a one-step process for creating primary sulfonamides from organometallic reagents, which could then be further functionalized. organic-chemistry.org

Advanced Catalysis: The use of specific catalytic systems, such as those based on zirconium tetrachloride with hydrogen peroxide, can efficiently convert thiols directly to sulfonyl chlorides, which are precursors for sulfamoylcarbamates. organic-chemistry.org Furthermore, sophisticated scorpionate-based catalysts are being explored for various chemical transformations, indicating a trend toward highly specialized and efficient catalytic systems. rsc.org

| Approach | Key Reagent/Catalyst | Advantage |

| Fluorosulfate Chemistry | Aryl Fluorosulfates | Avoids handling highly reactive sulfamoyl chlorides. nih.gov |

| Photocatalysis | Eosin Y / Blue Light | Metal-free, uses light as a traceless energy source. nih.gov |

| Novel Sulfinylamines | t-BuONSO | Direct, one-step synthesis of primary sulfonamides. organic-chemistry.org |

| Oxidative Chlorination | H2O2 / ZrCl4 | Fast, mild, and high-yield conversion of thiols to sulfonyl chlorides. organic-chemistry.org |

Orthogonal Protection Strategies in Sulfamoylcarbamate Synthesis

In the synthesis of complex molecules containing multiple functional groups, orthogonal protection is a critical strategy. fiveable.menumberanalytics.com This approach involves using multiple protecting groups that can be removed under different, specific conditions without affecting the others. bham.ac.uknumberanalytics.comorganic-chemistry.org This allows for the selective modification of one part of a molecule while other reactive sites remain shielded. fiveable.me

The this compound structure inherently contains a protecting group: the tert-butoxycarbonyl (Boc) group. The Boc group is a classic acid-labile protecting group, readily removed by acids like trifluoroacetic acid. organic-chemistry.orgnih.gov

In a larger synthetic context, the acid-lability of the Boc group in a this compound derivative makes it orthogonal to other common protecting groups. For instance:

Base-Labile Groups: An Fmoc (9-fluorenylmethoxycarbonyl) group, which is removed under basic conditions, could be used to protect another amine in the molecule. organic-chemistry.org The Boc group on the sulfamoylcarbamate would remain intact during Fmoc removal, and vice-versa.

Hydrogenolysis-Labile Groups: A benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) group can be removed by catalytic hydrogenation. numberanalytics.com These conditions would not affect the acid-labile Boc group.

Transition Metal-Cleavable Groups: Allyl-based protecting groups (e.g., Alloc) can be selectively removed using palladium catalysts, providing another layer of orthogonality. thieme-connect.de

This compatibility is essential in multi-step syntheses, such as in peptide or oligosaccharide chemistry, where precise control over which functional group reacts is paramount for success. bham.ac.uknih.govnih.gov The ability to selectively deprotect one functional group while the this compound moiety remains stable (or is selectively removed itself) is a cornerstone of modern complex molecule synthesis. fiveable.mebeilstein-journals.org

tert-Butoxycarbonyl (Boc) Group Incorporation and Retention

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis. wikipedia.org Its incorporation to form carbamates, including sulfamoylcarbamates, can be achieved through several reliable methods. The Boc group is valued for its stability under a range of reaction conditions, yet it can be removed under specific, controlled acidic conditions. scispace.com

A primary method for the synthesis of tert-butyl carbamates involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). wikipedia.org This reaction is often carried out in the presence of a base, such as sodium hydroxide (B78521) or 4-dimethylaminopyridine (B28879) (DMAP), in solvents like water, tetrahydrofuran (B95107) (THF), or acetonitrile. wikipedia.org

For the specific synthesis of tert-butyl N-(methylsulfamoyl)carbamate, a synthetic route starts with chlorosulfonyl isocyanate and tert-butanol. chemicalbook.com The initial reaction is conducted in dichloromethane with triethylamine under an inert atmosphere. This is followed by a subsequent reaction with sulfamide (B24259) to yield the final product. chemicalbook.com

The retention of the Boc group is critical during subsequent synthetic steps. The group is generally stable to basic conditions and many nucleophilic reagents, which allows for selective modifications elsewhere in the molecule. scispace.com For instance, in the synthesis of functionally substituted derivatives, the Boc group remains intact while other reactions, such as condensations or reductions, are performed. nih.gov

Table 1: Methods for Boc Group Incorporation

| Reagent 1 | Reagent 2 | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Amine | Di-tert-butyl dicarbonate | Sodium hydroxide | Water, THF | 0 °C to ambient temp. | wikipedia.org |

| Amine | Di-tert-butyl dicarbonate | 4-dimethylaminopyridine (DMAP) | Acetonitrile | - | wikipedia.org |

Selective Deprotection Methodologies and Mechanistic Considerations

The removal of the Boc group is a crucial step in many synthetic sequences. Deprotection is typically achieved under acidic conditions. scispace.com The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutene and a proton, ultimately leading to the formation of a carbamic acid that spontaneously decarboxylates to release the free amine. wikipedia.org

A variety of reagents have been developed for Boc deprotection, ranging from strong acids to milder, more selective catalysts. scispace.com

Strong Acids: Trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in methanol (B129727) are commonly used for Boc removal. wikipedia.org However, these strong acidic conditions can be harsh and may not be suitable for substrates with other acid-sensitive functional groups. acsgcipr.org

Lewis Acids: Lewis acids such as aluminum chloride (AlCl₃) can also effect the selective cleavage of the N-Boc group. wikipedia.org

Heteropolyacids: Dawson-type heteropolyacids have been shown to be efficient and reusable catalysts for the deprotection of Boc groups in amines and sulfamides. scispace.comeurjchem.com These reactions can be carried out under mild conditions, for example, by stirring the N-Boc protected sulfamide with a catalytic amount of the heteropolyacid in dichloromethane at room temperature, yielding the deprotected product in high yields (92-95%). scispace.com

Mild Reagents: For substrates that are sensitive to strong acids, milder methods have been developed. One such method employs oxalyl chloride in methanol at room temperature, which can deprotect a variety of N-Boc compounds in good yields. nih.govrsc.org The proposed mechanism involves the electrophilic character of oxalyl chloride. nih.gov

A potential complication during acid-mediated deprotection is the reaction of the intermediate tert-butyl cation with nucleophiles present in the reaction mixture or on the substrate itself. wikipedia.orgacsgcipr.org This can lead to undesired alkylation byproducts. To mitigate this, scavengers such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture. wikipedia.org

Table 2: Selected Reagents for N-Boc Deprotection

| Reagent(s) | Solvent | Conditions | Notes | Reference |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane | - | Common, strong acid method. | wikipedia.org |

| Hydrogen Chloride (HCl) | Methanol | - | Common, strong acid method. | wikipedia.org |

| Dawson Heteropolyacid | Dichloromethane | Room Temperature | Mild, reusable catalyst, high yields. | scispace.com |

| Oxalyl Chloride | Methanol | Room Temperature | Mild conditions, suitable for sensitive substrates. | nih.govrsc.org |

Directed Synthesis of Functionally Substituted tert-Butyl Sulfamoylcarbamates

The strategic use of the Boc group allows for the directed synthesis of more complex, functionally substituted tert-butyl sulfamoylcarbamates. By protecting a reactive amine functionality, other parts of the molecule can be selectively modified.

An example of this approach is the synthesis of a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives. nih.gov The synthesis begins with the protection of 2-nitroaniline (B44862) with di-tert-butyl dicarbonate to form tert-butyl(2-nitrophenyl)carbamate. The nitro group is then reduced to an amine using hydrazine (B178648) hydrate (B1144303) with an iron(III) chloride catalyst, yielding tert-butyl(2-aminophenyl)carbamate. nih.gov

This key intermediate, with the Boc group retained, is then condensed with various substituted carboxylic acids. The coupling reaction is facilitated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt), resulting in the formation of the desired N-acylated products in excellent yields. nih.gov This methodology demonstrates how the Boc group enables the selective functionalization of a specific amino group within a molecule containing multiple reactive sites.

Table 3: Synthesis of Substituted tert-Butyl 2-(benzamido)phenylcarbamate Derivatives

| Starting Material | Reagent | Coupling Agents | Product | Reference |

|---|

Chemical Reactivity and Mechanistic Investigations of Tert Butyl Sulfamoylcarbamate

Nucleophilic Reactivity at the Sulfamoyl and Carbamate (B1207046) Nitrogen Centers

The tert-butyl sulfamoylcarbamate molecule possesses two nitrogen centers with potential for nucleophilic reactivity. However, the electronic environment of these nitrogens is distinct. The nitrogen atom situated between the carbonyl and sulfonyl groups has its lone pair of electrons delocalized across both powerful electron-withdrawing groups, which significantly reduces its nucleophilicity. Conversely, the terminal nitrogen of the sulfamoyl group is also influenced by the sulfonyl group but to a lesser extent.

The presence of the Boc group increases the acidity of the adjacent NH proton, making this site prone to deprotonation under basic conditions to form a nucleophilic anion. This anion can then participate in various substitution reactions. A key example of the nucleophilic character of the sulfamoyl nitrogen is its participation in the Mitsunobu reaction. osti.gov In this reaction, this compound acts as a nucleophile to displace an alcohol that has been activated by triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). osti.govwikipedia.org This reaction facilitates the direct installation of the protected sulfamide (B24259) moiety onto various substrates, particularly in the synthesis of nucleoside and carbocyclic analogs. osti.gov

It has been noted that in Mitsunobu reactions, using an excess of triphenylphosphine and DIAD can lead to the formation of an iminophosphorane byproduct. osti.gov This side reaction can be minimized by using a larger excess of this compound and slow, dropwise addition of the azodicarboxylate. osti.gov This highlights the competitive nature of the nucleophilic attack and the importance of reaction conditions in directing the outcome.

Electrophilic Activation and Transformation Pathways

The electrophilic activation of this compound is a key strategy for its derivatization and for the synthesis of various sulfamides. One of the most significant pathways involves the reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol (B103910). nih.govrsc.org This reaction, typically carried out in an anhydrous solvent like dichloromethane (B109758) at low temperatures (e.g., 0–5 °C), leads to the in situ formation of tert-butyl chlorosulfonylcarbamate, an unstable but highly reactive intermediate. rsc.org

This electrophilic intermediate is not isolated but is immediately treated with a nucleophile, such as an amine, to yield the corresponding N-substituted this compound derivative. rsc.orgresearchgate.net For instance, reaction with 2-chloroethylamine (B1212225) hydrochloride in the presence of a base like triethylamine (B128534) affords tert-butyl (N-(2-chloroethyl)sulfamoyl) carbamate in high yield. rsc.org This two-step, one-pot procedure is a versatile method for the synthesis of a wide range of substituted sulfamoylcarbamates. nih.govrsc.org

The activation of the amide carbonyl within the carbamate moiety can also be achieved using strong electrophiles like triflic anhydride (B1165640) (Tf₂O), a common strategy for activating amides towards nucleophilic attack. mit.edunih.govresearchgate.net This activation would generate a highly electrophilic species, making the carbamate susceptible to a variety of transformations.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

The thermal stability and decomposition kinetics of sulfamoylcarbamates have been investigated, providing insight into the thermodynamic landscape of these molecules. A study on the thermolysis of a related compound, N-(benzyl)-N'-(tert-butoxycarbonyl)sulfamide, revealed that the compound undergoes decomposition at a lower temperature than the corresponding unprotected benzylsulfamide (B89561). conicet.gov.arresearchgate.net

Thermogravimetric analysis (TGA) showed that the decomposition of N-(benzyl)-N'-(tert-butoxycarbonyl)sulfamide begins around 100 °C, whereas the unprotected benzylsulfamide is stable up to approximately 140 °C. conicet.gov.arresearchgate.net The decomposition of the Boc-protected compound proceeds via a pathway analogous to that of N,N-dialkyl carbamates, involving a six-membered cyclic transition state. conicet.gov.ar This process cleanly yields the corresponding sulfamide, with the gaseous byproducts being carbon dioxide (CO₂) and 2-methylpropene (isobutylene). conicet.gov.arresearchgate.net This clean decomposition makes thermolysis a viable method for the deprotection of the sulfamoylcarbamate to the free sulfamide, offering an alternative to acidic hydrolysis. conicet.gov.ar

| Compound | Decomposition Onset Temperature (°C) | Gaseous Byproducts |

| N-(benzyl)-N'-(tert-butoxycarbonyl)sulfamide | 100 | CO₂, 2-methylpropene |

| Benzylsulfamide | 140 | Not Applicable |

This table is based on data for a structurally related compound and is illustrative of the decomposition behavior of tert-butyl sulfamoylcarbamates. conicet.gov.arresearchgate.net

Kinetic studies on the etherification of isobutene with alcohols, a reaction relevant to the formation and stability of the tert-butyl group, often employ Langmuir-Hinshelwood or Eley-Rideal models to describe the reaction rates over solid acid catalysts. researchgate.netub.edu While not directly on this compound, these studies provide a framework for understanding the kinetics of reactions involving the tert-butyl moiety. researchgate.netub.edu

Alkylation and Arylation Reactions Driven by the Sulfamoylcarbamate Framework

The this compound framework is a versatile precursor for the synthesis of alkylated and arylated sulfamides. The Boc group serves as a protecting group that can be removed after the desired substitution has been achieved on the other nitrogen atom.

Alkylation is commonly achieved under Mitsunobu conditions, where the deprotonated sulfamoyl nitrogen acts as a nucleophile. researchgate.netresearchgate.net For example, N-Boc-sulfamide derivatives of amino acids like sarcosine (B1681465) or proline can be regioselectively alkylated with alcohols such as benzyl (B1604629) alcohol. researchgate.net This reaction proceeds in good yield and provides N-substituted Boc-sulfamides, which can then be further manipulated. researchgate.net Another approach involves the direct N-alkylation of sulfonamides using alcohols as alkylating agents in the presence of a manganese dioxide catalyst. organic-chemistry.org

Arylation of the sulfamoyl nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions. For instance, a nickel/iridium dual catalytic system under photoredox conditions has been used for the N-arylation of sulfamides with aryl bromides. nih.gov This method is effective for a range of aryl bromides, although electron-rich aryl bromides can be more challenging substrates. nih.gov Palladium-catalyzed C-H arylation has also been demonstrated for benzylsulfonamides, showcasing another advanced method for introducing aryl groups into related structures. nih.gov

The following table summarizes conditions for representative alkylation and arylation reactions of sulfamide-related structures.

| Reaction Type | Reagents and Conditions | Substrate Example | Product Type |

| Alkylation | Alcohol, PPh₃, DIAD, THF | N-Boc-sulfamide derivative | N-alkylated Boc-sulfamide |

| Arylation | Aryl bromide, [Ir(ppy)₂(dtbbpy)]PF₆, NiBr₂·glyme, DBU, light | Sulfamide | N-arylated sulfamide |

| C-H Arylation | Aryl iodide, Pd(OAc)₂, Isoquinoline, AgOAc, DCE, 100 °C | Benzylsulfonamide | meta-arylated benzylsulfonamide |

This table illustrates general conditions for alkylation and arylation of sulfamide and related structures, which are applicable to derivatives of this compound. researchgate.netnih.govnih.gov

Pathways of Decomposition and Stability Profiling in Diverse Chemical Environments

The stability of this compound is highly dependent on the chemical environment, particularly pH. The tert-butoxycarbonyl (Boc) protecting group is known for its stability under most basic conditions and towards many nucleophilic reagents, but it is labile under acidic conditions. scispace.com

Deprotection of the Boc group from this compound derivatives can be achieved under various acidic conditions. A common method involves the use of strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, which efficiently cleaves the Boc group at low temperatures. nih.govrsc.org Alternatively, deprotection can be accomplished by heating in water. rsc.org Refluxing tert-butyl (N-(2-chloroethyl)sulfamoyl) carbamate in water leads to the removal of the Boc group, yielding the free sulfamide. rsc.org This suggests that the compound is susceptible to hydrolysis under neutral to acidic conditions at elevated temperatures.

The thermal decomposition pathway, as discussed previously, involves the elimination of carbon dioxide and isobutylene, typically initiated at temperatures around 100 °C for related structures. conicet.gov.arresearchgate.net This provides a non-acidic, non-basic method for deprotection.

In terms of chemical stability, the compound is generally stable under proper storage conditions (cool and dark) but is incompatible with strong oxidizing agents. Upon combustion, it is expected to decompose into hazardous products including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides.

The following table summarizes the stability of the this compound framework under different conditions.

| Condition | Stability/Outcome | Byproducts |

| Strong Acid (e.g., TFA) | Labile (Deprotection) | tert-butyl cation (forms isobutylene), CO₂ |

| Aqueous Reflux | Labile (Hydrolysis/Deprotection) | tert-butanol, CO₂ |

| Basic Conditions | Generally Stable | Not Applicable |

| Thermal (ca. 100 °C) | Labile (Decomposition) | Isobutylene, CO₂ |

| Strong Oxidizing Agents | Incompatible | Various oxidation products |

Computational Chemistry and Theoretical Investigations of Tert Butyl Sulfamoylcarbamate

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. For a molecule like tert-butyl sulfamoylcarbamate, DFT calculations can provide deep insights into its stability, reactivity, and spectroscopic properties.

Selection of Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. For organic molecules containing sulfur and nitrogen, a variety of functionals and basis sets have been shown to provide reliable results.

A common starting point for such investigations is the use of hybrid functionals, such as B3LYP, which incorporates a portion of exact Hartree-Fock exchange and has a long track record of success for a wide range of organic molecules. chemrxiv.orgnih.gov Other functionals that could be employed include the PBE functional, a non-empirical generalized gradient approximation (GGA) functional, and the M06 suite of functionals, which are known to perform well for non-covalent interactions. nih.govresearchgate.net

The choice of basis set is equally critical. Pople-style basis sets, such as 6-31G* or the more flexible 6-311+G(d,p), are frequently used for initial geometry optimizations and electronic property calculations. researchgate.netmdpi.comreddit.com The inclusion of polarization functions (d,p) is important for accurately describing the bonding around sulfur and other second-row elements, while diffuse functions (+) are beneficial for describing anions and systems with lone pairs. For more accurate energy calculations, larger basis sets from the Dunning correlation-consistent family, such as cc-pVTZ, could be utilized. researchgate.net

Table 1: Illustrative Selection of DFT Functionals and Basis Sets for Studying this compound

| Functional | Type | Basis Set | Recommended Use |

| B3LYP | Hybrid-GGA | 6-31G* | Initial geometry optimization and frequency calculations. |

| PBE | GGA | 6-311+G(d,p) | Geometry optimization and electronic property analysis. |

| M06-2X | Hybrid-meta-GGA | cc-pVTZ | High-accuracy single-point energy calculations. |

This table is illustrative and the optimal combination would be determined through benchmark calculations against experimental data if available.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. numberanalytics.com

For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, likely involving the lone pairs of the oxygen and nitrogen atoms of the carbamate (B1207046) and sulfonyl groups. mdpi.commdpi.com The LUMO, on the other hand, would likely be distributed over the sulfonyl group, which can act as an electron-accepting moiety. A smaller HOMO-LUMO gap would suggest higher reactivity. pku.edu.cn

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated at the B3LYP/6-311+G(d,p) level)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Likely localized on the N-H and C=O of the carbamate moiety. |

| LUMO | 1.2 | Likely centered on the SO2 group and adjacent atoms. |

| HOMO-LUMO Gap (ΔE) | 8.7 | Suggests moderate kinetic stability. |

This data is hypothetical and intended for illustrative purposes.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density in a molecule is key to understanding its intermolecular interactions and reactive sites. A Mulliken population analysis or, more robustly, a Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges. In this compound, the oxygen atoms of the carbonyl and sulfonyl groups, as well as the nitrogen atoms, are expected to carry negative partial charges, making them potential sites for electrophilic attack. Conversely, the sulfur atom and the carbonyl carbon are expected to be electron-deficient and thus susceptible to nucleophilic attack. researchgate.net

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. researchgate.net The MEP map would likely show negative potential (typically colored red) around the oxygen and nitrogen atoms, indicating regions of high electron density, and positive potential (blue) around the N-H protons and the sulfur atom, indicating electron-poor regions. researchgate.net

Conformational Landscape Analysis and Steric Effects of the tert-Butyl Group

The conformational flexibility of this compound, particularly around the rotatable single bonds, will significantly influence its physical properties and biological activity. The bulky tert-butyl group is expected to play a dominant role in determining the preferred conformation.

Torsional Strain and Energy Minimization Studies

Torsional strain arises from the repulsion between electron clouds of atoms or groups separated by three bonds as they are rotated relative to each other. saskoer.caonlineorganicchemistrytutor.com In this compound, rotation around the S-N and N-C bonds will lead to different conformers with varying degrees of torsional strain. The large tert-butyl group will sterically hinder rotation and favor conformations where it is positioned away from other bulky parts of the molecule to minimize van der Waals repulsion. iscnagpur.ac.in

Computational energy minimization studies would be performed to identify the most stable conformers. This involves systematically rotating the key dihedral angles and calculating the energy of each resulting conformation to map out the potential energy surface. The global minimum on this surface corresponds to the most stable conformation of the molecule.

Table 3: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-O-C-N) | Dihedral Angle (O=S-N-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~180° (trans) | ~60° (gauche) | 0.0 |

| 2 | ~0° (cis) | ~60° (gauche) | +3.5 |

| 3 | ~180° (trans) | ~180° (trans) | +2.1 |

This data is hypothetical and for illustrative purposes. The actual values would depend on the level of theory used.

Influence of Spirocyclic Rings and Substituent Effects on Conformation

While this compound itself is acyclic, the principles of substituent effects on conformation are transferable. For instance, the introduction of spirocyclic rings adjacent to a tert-butyl group in other systems has been shown to dramatically alter conformational preferences. rsc.org Small, strained spirocyclic rings can increase torsional strain in a way that forces a normally equatorially favored tert-butyl group into an axial position in cyclic systems. rsc.org

Reaction Pathway Modeling and Transition State Characterization

Theoretical explorations into the reaction mechanisms involving this compound, which would provide a fundamental understanding of its reactivity, have not been a primary focus of computational studies.

Intrinsic Reaction Coordinate (IRC) Calculations

There are no published studies that have performed Intrinsic Reaction Coordinate (IRC) calculations for reactions involving this compound. Such calculations are crucial for confirming that a calculated transition state connects the correct reactants and products on a potential energy surface, thereby verifying the proposed reaction pathway. The absence of this data means that the precise geometric and energetic evolution along the reaction coordinate for its transformations remains computationally unverified.

Activation Energy Barriers and Reaction Rate Prediction

Similarly, the scientific literature lacks specific reports on the calculation of activation energy barriers for reactions where this compound is a key reactant. The prediction of reaction rates, which is often derived from these activation energies using transition state theory, has therefore not been computationally modeled for this compound. While it is used in reactions like the Mitsunobu reaction, computational analyses have tended to focus on the broader mechanism of the reaction itself, rather than the specific role and energetic contributions of the carbamate nucleophile.

Table 5.3.2-1: Hypothetical Activation Energy Data for a Reaction Involving this compound

| Reaction Type | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |

| N/A | N/A | N/A | N/A |

| No data available in the current literature. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules, including their conformational changes and interactions with solvent molecules over time. However, no specific MD simulation studies have been published that focus on this compound. Such studies would be invaluable for understanding how its conformation influences its reactivity and how solvent molecules mediate its role in chemical reactions. The effects of different solvents on its stability and reaction kinetics remain to be explored through these computational techniques.

Table 5.4-1: Illustrative Parameters from a Potential Molecular Dynamics Simulation of this compound

| Simulation Parameter | Value |

| Force Field | N/A |

| Solvent | N/A |

| Simulation Time | N/A |

| Key Radial Distribution Functions | N/A |

| No data available in the current literature. |

Strategic Applications of Tert Butyl Sulfamoylcarbamate in Advanced Organic Synthesis

Precursor in the Synthesis of Chloroethylnitrososulfamides (CENS)

Tert-butyl sulfamoylcarbamate and its derivatives are instrumental in the synthesis of chloroethylnitrososulfamides (CENS), a class of compounds investigated for their potential as anticancer agents. nih.govresearchgate.net These compounds are alkylating agents structurally related to the well-known chloroethylnitrosoureas (CENUs), another class of antitumoral drugs. researchgate.net Research has indicated that certain CENS derivatives exhibit significant cytotoxic activity, with some proving to be considerably more potent than the parent nitrosourea (B86855) compounds. nih.govresearchgate.net

Development of Novel Synthetic Routes to CENS Analogues

A key application of this compound derivatives is in the development of new synthetic pathways to CENS analogues, particularly those bearing multiple chloroethyl groups. nih.govresearchgate.netresearchgate.net A notable synthetic route has been developed for the preparation of tert-butyl N-[N,N-bis(2-chloroethyl)sulfamoyl]-N-(2-chloroethyl)carbamate, a direct precursor to a CENS molecule with three chloroethyl moieties. nih.govresearchgate.net

The synthesis begins with the formation of tert-butyl N-(2-chloroethyl)sulfamoylcarbamate. This is achieved by reacting chlorosulfonyl isocyanate (CSI) with tert-butanol (B103910) (tBuOH) and subsequently with chloroethylamine in the presence of triethylamine (B128534) (TEA) in dried dichloromethane (B109758). nih.govresearchgate.netresearchgate.net This initial carbamate (B1207046) is obtained in good yield (approximately 80%) after purification. nih.govresearchgate.net

The second stage of the synthesis employs a Mitsunobu reaction. nih.govresearchgate.net The previously formed tert-butyl N-(2-chloroethyl)sulfamoylcarbamate is treated with an excess of chloroethanol, triphenylphosphine (B44618) (PPh3), and diethyl azodicarboxylate (DEAD) in anhydrous tetrahydrofuran (B95107) (THF). nih.govresearchgate.netresearchgate.net This step introduces the additional chloroethyl groups, yielding the desired tris-chloroethylated carbamate precursor. nih.govresearchgate.net

Table 1: Synthetic Route to a CENS Precursor

| Step | Reactants | Reagents/Solvents | Product | Yield |

|---|---|---|---|---|

| 1 | Chlorosulfonyl isocyanate (CSI), tert-Butanol, Chloroethylamine | Triethylamine (TEA), Dichloromethane | tert-Butyl N-(2-chloroethyl)sulfamoylcarbamate | 80% nih.govresearchgate.net |

Exploration of Structure-Function Relationships within CENS Scaffolds

The synthesis of various CENS analogues allows for the systematic exploration of their structure-function relationships. The presence and number of N-(2-chloroethyl) moieties are critical structural features that confer the potential for biological activity. nih.govresearchgate.netresearchgate.net These groups act as alkylating agents, which is the basis of their cytotoxic effect. nih.govresearchgate.net

Versatile Electrophilic Sulfamoylating Reagent in Organic Transformations

The Boc-protected form of sulfamoyl chloride, N-(tert-butoxycarbonyl)sulfamoyl chloride, derived from this compound, is a highly reactive and versatile electrophilic sulfamoylating reagent. enamine.net It is favored in organic synthesis because it is effective under mild reaction conditions and the presence of the Boc protecting group simplifies purification processes by reducing the number of required synthetic steps. enamine.net

Synthesis of Sulfamates, Sulfamides, and Hydroxysulfamides

This reagent readily reacts with a variety of nucleophiles to form important sulfur-containing functional groups. enamine.net

Sulfamates: Reaction with alcohols yields sulfamates. enamine.net The intramolecular aza-Michael cyclization of sulfamates has been shown to be a powerful method for constructing new C-N bonds and forming six-membered rings. nih.gov

Sulfamides: Reaction with primary or secondary amines affords sulfamides. enamine.net For example, novel sulfamides have been synthesized by reacting amine hydrochloride salts with chlorosulfonyl isocyanate in the presence of tert-butanol, which generates the sulfamoylcarbamate intermediate in situ. nih.gov The subsequent removal of the Boc group with trifluoroacetic acid (TFA) yields the final sulfamide (B24259) products. nih.govnih.gov

Hydroxysulfamides: Reaction with hydroxylamines produces N-hydroxysulfamides. enamine.netlookchem.com These compounds have been investigated as analogs of N-hydroxyurea. lookchem.com

The introduction of a sulfamide group can also be achieved using this compound directly under Mitsunobu conditions, reacting with an alcohol in the presence of triphenylphosphine and diisopropyl azodicarboxylate (DIAD). mdpi.com

Table 2: Synthesis of Sulfamates, Sulfamides, and Hydroxysulfamides

| Product Class | Nucleophile | Key Reagent/Intermediate | Reference |

|---|---|---|---|

| Sulfamates | Alcohols | N-(tert-Butoxycarbonyl)sulfamoyl chloride | enamine.net |

| Sulfamides | Amines | This compound / N-(tert-Butoxycarbonyl)sulfamoyl chloride | enamine.netnih.govnih.gov |

Formation of Sulfonamides via Reactions with Carbon-Based Nucleophiles

N-(tert-Butoxycarbonyl)sulfamoyl chloride is also utilized in reactions with carbon-based nucleophiles to generate sulfonamides. enamine.net A related methodology for creating primary sulfonamides involves the use of N-sulfinyl-O-(tert-butyl)hydroxylamine, which reacts with a broad range of organometallic nucleophiles. nih.gov This process is effective for synthesizing medicinally relevant primary sulfonamides from common alkyl and aryl halides. nih.gov

The scope of this transformation is extensive, accommodating various carbon-based nucleophiles:

Aryl Nucleophiles: Aryl Grignard reagents and organolithiums, including those with electron-donating or electron-withdrawing groups, react to form aryl sulfonamides in high yields. nih.gov

Heterocyclic Nucleophiles: Medicinally important nitrogen-containing heterocycles, such as pyridyl, imidazopyridine, thienyl, and benzofuranyl derivatives, are well-tolerated. nih.gov

Alkyl Nucleophiles: Alkyl Grignard reagents, including primary, secondary, and tertiary variants like phenethyl, benzyl (B1604629), isopropyl, and tert-butyl, are competent nucleophiles, delivering the corresponding alkyl sulfonamides in moderate to good yields. nih.gov

Intermediate in the Synthesis of Complex Heterocyclic Systems

Beyond its role in forming individual functional groups, this compound serves as a key intermediate in the synthesis of complex heterocyclic structures. Sulfamates and sulfamides derived from it can be elaborated into cyclic systems through various strategic cyclization reactions.

One powerful application is in palladium-catalyzed intramolecular diamination reactions. unict.it Alkenyl sulfamates, prepared from the corresponding allylic amides, undergo a domino process catalyzed by a PdCl2(MeCN)2/CuBr2 system. unict.it This reaction cascade leads to the formation of complex bicyclic fused ring systems, such as nih.govresearchgate.netCurrent time information in Bangalore, IN.thiadiazolo-fused piperazinones, in good yields. unict.it

Furthermore, sulfamates serve as effective tethers in intramolecular aza-Michael reactions. nih.gov This strategy allows for the construction of valuable heterocyclic intermediates, such as piperidines. The sulfamate (B1201201) tether strongly favors the formation of six-membered rings in these cyclizations. nih.gov These methods highlight the utility of this compound in generating precursors for advanced, multi-step syntheses of complex, biologically relevant heterocyclic scaffolds. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Chloroethylnitrososulfamides (CENS) |

| Chloroethylnitrosoureas (CENUs) |

| tert-Butyl N-[N,N-bis(2-chloroethyl)sulfamoyl]-N-(2-chloroethyl)carbamate |

| tert-Butyl N-(2-chloroethyl)sulfamoylcarbamate |

| Chlorosulfonyl isocyanate (CSI) |

| tert-Butanol (tBuOH) |

| Chloroethylamine |

| Triethylamine (TEA) |

| Dichloromethane |

| Chloroethanol |

| Triphenylphosphine (PPh3) |

| Diethyl azodicarboxylate (DEAD) |

| Tetrahydrofuran (THF) |

| N-(tert-Butoxycarbonyl)sulfamoyl chloride |

| Trifluoroacetic acid (TFA) |

| Diisopropyl azodicarboxylate (DIAD) |

| N-sulfinyl-O-(tert-butyl)hydroxylamine |

| nih.govresearchgate.netCurrent time information in Bangalore, IN.Thiadiazolo-fused piperazinones |

Development of Mechanistic Probes for Alkylation Chemistry

In the intricate field of organic synthesis, understanding reaction mechanisms is paramount to controlling outcomes and designing novel transformations. Mechanistic probes are indispensable tools in this endeavor, offering insights into the transient intermediates and transition states that govern a chemical reaction. While this compound is a versatile reagent in its own right, its direct application as a mechanistic probe for alkylation chemistry is not extensively documented in dedicated studies. However, by examining the behavior of structurally analogous N-sulfonyl carbamates, its potential utility in elucidating alkylation mechanisms can be inferred. These related compounds have been effectively employed to dissect reaction pathways, particularly in competitive alkylation scenarios involving ambident nucleophiles.

The core value of N-sulfonyl carbamates as mechanistic probes lies in their ability to modulate the electronic and steric properties of a nucleophilic center, thereby influencing the regioselectivity of alkylation. The interplay between the sulfonyl and carbamate groups can shift the nucleophilic character of the nitrogen atom, providing a handle to study the factors that dictate the course of an alkylation reaction. This is particularly evident in reactions where both N-alkylation and O-alkylation are possible outcomes.

A pertinent example of this application is found in the study of alkene oxyamination reactions. In this context, N-sulfonyl carbamates have been utilized as nitrogen nucleophiles to intercept electrophilic intermediates generated from the alkene. The structure of the carbamate plays a crucial role in directing the regiochemical outcome of the reaction, thus shedding light on the nature of the electrophilic species and the factors governing the subsequent nucleophilic attack.

Detailed research findings from studies on analogous N-sulfonyl carbamates in oxyamination reactions highlight their role in probing the mechanism:

Influence of Steric Hindrance: When carbamates with bulky substituents on the oxygen atom, such as a tert-butyl group, are used, there is a pronounced selectivity for O-alkylation of the nitrogen nucleophile. This suggests that the steric bulk around the nitrogen atom effectively shields it, favoring attack by the oxygen atom of the carbamate. This observation helps in understanding the steric sensitivity of the alkylation step.

Modulation of Nucleophilicity: The electronic environment of the nitrogen atom is significantly influenced by the nature of the sulfonyl and carbamate groups. By systematically varying these groups, researchers can tune the nucleophilicity of the nitrogen and observe the corresponding changes in the reaction pathway. For instance, the use of N-sulfonyl carbamates has been shown to be highly efficient for promoting the formation of a new carbon-nitrogen bond in certain transformations, indicating an optimal electronic balance for N-alkylation under those conditions. acs.org

Trapping of Intermediates: The reaction of N-sulfonyl carbamates with alkenes in the presence of an activating agent can lead to the formation of either syn- or anti-oxyaminated products depending on the specific carbamate used. This stereochemical outcome provides valuable information about the mechanism, suggesting the involvement of discrete carbocationic intermediates that can be trapped by the nucleophile from different faces. acs.org The ability to isolate and characterize these products allows for a detailed reconstruction of the reaction's stereochemical course.

The insights gained from these studies on N-sulfonyl carbamates can be extrapolated to predict the potential behavior of this compound as a mechanistic probe. The presence of the tert-butyl group would be expected to introduce significant steric hindrance, likely favoring O-alkylation in competitive scenarios. Furthermore, the sulfamoyl moiety (-SO₂NH₂) would impart distinct electronic properties compared to an arylsulfonyl group, potentially altering the nucleophilicity and reactivity of the carbamate in a way that could be used to probe different aspects of an alkylation mechanism.

The following table summarizes key findings from a study where N-sulfonyl carbamates were used to probe the mechanism of an alkene oxyamination reaction, illustrating how variations in the carbamate structure influence the reaction outcome.

| Alkene Substrate | Nitrogen Nucleophile | Outcome/Mechanistic Insight | Reference |

| (E)-Stilbene | O-tert-Butyl-N-((4-cyanophenyl)sulfonyl)carbamate | High yield of the anti-oxyaminated product. The bulky tert-butyl group and the electron-withdrawing sulfonyl group favor efficient N-alkylation in this system. | acs.org |

| (E)-Stilbene | O-Methyl-N-tosylcarbamate | Formation of the syn-oxyaminated product after treatment with trifluoroacetic acid. This suggests a different reaction pathway or intermediate rearrangement influenced by the less bulky methyl carbamate. | acs.org |

| (E)-4-Methoxystyrene | O-tert-Butyl-N-tosylcarbamate | Efficient anti-oxyamination, demonstrating the tolerance of electron-donating groups on the alkene and the reliability of the carbamate as a nucleophile for trapping the intermediate. | acs.org |

| (E)-4-Nitrostyrene | O-tert-Butyl-N-tosylcarbamate | Successful anti-oxyamination, indicating that the reaction is tolerant of electron-withdrawing groups on the alkene, providing further insight into the nature of the electrophilic intermediate. | acs.org |

While direct experimental evidence for this compound as a dedicated mechanistic probe for alkylation is yet to be established, the foundational work with analogous N-sulfonyl carbamates provides a strong rationale for its potential in this area. Future research could focus on systematically employing this compound and its derivatives to intercept intermediates in various alkylation reactions, thereby expanding the toolkit available to chemists for mechanistic elucidation.

Emerging Research Directions and Future Prospects in Tert Butyl Sulfamoylcarbamate Chemistry

Exploration of Asymmetric Synthesis and Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. The development of methods that can control the three-dimensional arrangement of atoms in a molecule is crucial for producing compounds with desired biological activities and physical properties. While direct applications of tert-butyl sulfamoylcarbamate in asymmetric catalysis are still nascent, the well-established use of structurally related compounds, such as N-tert-butanesulfinamide, provides a strong precedent for its potential in this arena. smolecule.comnih.gov

N-tert-Butanesulfinamide has been extensively used as a chiral auxiliary in the asymmetric synthesis of a wide variety of chiral amines, which are prevalent in many biologically active molecules. smolecule.comnih.gov The chiral sulfinyl group in these reagents allows for diastereoselective additions of nucleophiles to imines, leading to the formation of chiral amines with high enantiomeric purity. nih.gov This success suggests that the sulfamoylcarbamate moiety of this compound could be similarly leveraged to induce stereoselectivity.

Future research in this area will likely focus on the development of chiral derivatives of this compound. This could involve the introduction of a chiral center within the carbamate (B1207046) portion of the molecule or the use of a chiral base to deprotonate the sulfamoyl group, creating a chiral nucleophile. These chiral derivatives could then be employed in a range of asymmetric transformations, including alkylations, aldol (B89426) reactions, and Michael additions, to generate a diverse array of enantiomerically enriched products. The bulky tert-butyl group is expected to play a crucial role in influencing the stereochemical outcome of these reactions by providing a well-defined steric environment.

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is gradually shifting from traditional batch processes to continuous flow and automated platforms. ltf-gmbh.comresearchgate.net These technologies offer numerous advantages, including enhanced safety, improved reproducibility, and the ability to rapidly screen and optimize reaction conditions. ltf-gmbh.com The integration of versatile reagents like this compound into these modern synthetic workflows is a key step towards accelerating drug discovery and process development.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. ltf-gmbh.com This level of control can lead to higher yields and purities, as well as the ability to safely handle highly reactive intermediates. The physical properties of this compound, such as its solubility and stability, will be important considerations for its use in flow reactors. Future work will likely involve the development of optimized protocols for the use of this compound in continuous flow systems, potentially enabling the telescoped synthesis of complex molecules without the need for isolation of intermediates.

Automated synthesis platforms, which utilize robotics to perform chemical reactions, can dramatically increase the throughput of chemical synthesis. chemspeed.com By automating the addition of reagents, purification of products, and analysis of results, these platforms can be used to rapidly generate libraries of compounds for biological screening. The development of standardized protocols for the use of this compound in automated synthesizers will be crucial for its widespread adoption in high-throughput screening campaigns. One area of particular interest is the automated synthesis of radiolabeled compounds for use in positron emission tomography (PET), where the efficiency and reproducibility of automated platforms are essential. nih.govfrontiersin.org

Advanced Computational Studies for Rational Design and Virtual Screening

In recent years, computational chemistry has become an indispensable tool in the design and discovery of new molecules with desired properties. nih.govncu.edu.tw Techniques such as virtual screening and rational design allow chemists to predict the activity of compounds before they are synthesized, saving time and resources. researchgate.netnih.gov The application of these computational methods to this compound and its derivatives holds great promise for accelerating the discovery of new therapeutic agents and functional materials.

Virtual screening involves the use of computer algorithms to screen large libraries of virtual compounds for their potential to bind to a biological target. nih.govabap.co.inchapman.edu This approach has been successfully used to identify novel inhibitors for a variety of enzymes and receptors. For instance, a derivative of this compound has been identified through virtual screening as a potential inhibitor of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. researchgate.net Future virtual screening studies could explore the potential of a wide range of this compound derivatives to interact with other biological targets, leading to the identification of new drug candidates for a variety of diseases.

Rational design, on the other hand, involves the use of computational models to design molecules with specific properties. nih.govncu.edu.tw This approach can be used to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds. Advanced computational studies on this compound could focus on understanding the conformational preferences of the sulfamoylcarbamate group and its interactions with biological macromolecules. This information could then be used to design novel derivatives with improved activity and drug-like properties.

Development of Novel Reagents and Catalysts Utilizing the Sulfamoylcarbamate Framework

The unique electronic and steric properties of the sulfamoylcarbamate group make it an attractive scaffold for the development of novel reagents and catalysts. fluorochem.co.ukthieme-connect.com The presence of both a nucleophilic nitrogen and an electrophilic sulfur atom provides multiple opportunities for functionalization and reactivity.

One promising area of research is the development of new electrophilic aminating agents based on the sulfamoylcarbamate framework. By analogy to other N-substituted sulfamides, it may be possible to activate the nitrogen atom of this compound towards nucleophilic attack, providing a new route for the synthesis of complex amines. Additionally, the sulfamoyl group could be functionalized to create novel chiral ligands for asymmetric catalysis. The steric bulk of the tert-butyl group could be used to create a well-defined chiral pocket around a metal center, leading to high levels of enantioselectivity in a variety of transformations.

Furthermore, the sulfamoylcarbamate framework could be incorporated into more complex molecular architectures to create novel catalysts with unique properties. For example, it could be appended to a polymer or a solid support to create a recyclable catalyst for use in continuous flow processes. The development of catalysts based on metal-organic frameworks (MOFs) is another exciting possibility, where the sulfamoylcarbamate group could act as a linker to create a porous material with catalytic activity. nih.govaaqr.orgsemanticscholar.org

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. nih.govmdpi.combeilstein-journals.orgmdpi.comnih.gov These reactions are highly atom-economical and can be used to rapidly generate libraries of structurally diverse compounds. The incorporation of this compound into MCRs would provide a new avenue for the synthesis of novel heterocyclic compounds with potential biological activity.

The reactivity of the sulfamoylcarbamate group suggests that it could participate in a variety of MCRs. For example, the nucleophilic nitrogen atom could react with an aldehyde and an isocyanide in a Ugi-type reaction to form an α-acylamino amide derivative. Alternatively, the acidic N-H proton could be removed to generate a nucleophile that could participate in a variety of condensation reactions. The development of novel MCRs that incorporate this compound will require a detailed understanding of its reactivity and careful selection of reaction partners.

The products of these MCRs, which would contain the sulfamoylcarbamate moiety, could be further functionalized to generate a wide range of complex molecules. The tert-butyl group could be removed under acidic conditions to reveal the free sulfamoylcarbamate, which could then be elaborated into other functional groups. This modular approach would allow for the rapid generation of a diverse array of compounds for biological screening.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。